molecular formula C17H32O B12588606 Heptadec-3-EN-2-one CAS No. 875247-07-7

Heptadec-3-EN-2-one

Cat. No.: B12588606
CAS No.: 875247-07-7
M. Wt: 252.4 g/mol
InChI Key: QABMZKHISPGULD-UHFFFAOYSA-N
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Description

Heptadec-3-EN-2-one is a 17-carbon unsaturated ketone characterized by a double bond at position 3 and a ketone group at position 2. For instance, compounds like 3-decen-2-one (a shorter-chain analog) and heptadec-10-enyl derivatives (longer-chain molecules with aromatic substitutions) provide comparative frameworks for understanding its behavior .

Properties

CAS No.

875247-07-7

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadec-3-en-2-one

InChI

InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3

InChI Key

QABMZKHISPGULD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Heptadec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Heptadec-3-enoic acid.

    Reduction: Heptadecane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its role in pheromone signaling in insects.

    Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Property Heptadec-3-EN-2-one 3-Decen-2-one 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol
Chain Length 17 carbons 10 carbons 17 carbons (with aromatic substitution)
Functional Groups Ketone (C2), alkene (C3) Ketone (C2), alkene (C3) Phenol, methoxy, alkene (C10)
CAS Number Not provided 10519-33-2 Not explicitly stated
Key Structural Feature Linear aliphatic ketone Shorter-chain analog Aromatic-heptadecenyl hybrid

The absence of aromatic groups distinguishes it from 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol, which incorporates a methoxyphenol moiety .

Physical and Hazard Profiles

Parameter This compound (Inferred) 3-Decen-2-one
Volatility Lower (longer chain) Higher (shorter chain)
Solubility Likely low in water Data not available
Hazards Potential irritant (speculative) No classified hazards

The extended hydrocarbon chain of this compound may reduce acute toxicity compared to smaller ketones but increase persistence in biological systems. In contrast, 3-decen-2-one’s safety profile lacks significant hazards beyond general precautions .

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